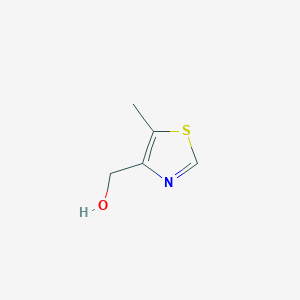

(5-Methyl-1,3-thiazol-4-yl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-methyl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-4-5(2-7)6-3-8-4/h3,7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELIBVBRTKHGSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30633547 | |

| Record name | (5-Methyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848774-94-7 | |

| Record name | 5-Methyl-4-thiazolemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848774-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methyl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30633547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-methyl-1,3-thiazol-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Thiazole Scaffold

An In-depth Technical Guide to (5-Methyl-1,3-thiazol-4-yl)methanol: Properties, Synthesis, and Applications

Executive Summary: this compound is a substituted heterocyclic compound featuring the thiazole scaffold, a nucleus of significant interest in medicinal chemistry and drug development. While public data on this specific isomer is limited, its chemical properties and reactivity can be understood through the established principles of thiazole chemistry. This guide provides a comprehensive overview of its structural features, predicted physicochemical properties, a proposed, detailed synthetic protocol, and its potential applications as a versatile building block for creating complex, biologically active molecules. The content herein is designed for researchers and professionals in organic synthesis and pharmaceutical development, offering both theoretical grounding and practical, actionable insights.

The 1,3-thiazole ring is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with profound biological activity.[1] Its presence in vital molecules like thiamine (Vitamin B1) and various FDA-approved drugs underscores its importance.[2] Thiazole derivatives exhibit a vast range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiretroviral activities.[3][4] The unique electronic properties of the thiazole ring, combined with its ability to serve as a bioisostere and engage in hydrogen bonding and other non-covalent interactions, make it a cornerstone in modern drug design.[5] this compound represents a valuable, functionalized building block within this chemical class, offering a primary alcohol handle for further synthetic elaboration.

Structural Elucidation and Isomeric Considerations

Precise nomenclature is critical when working with substituted heterocycles. This compound is a specific constitutional isomer, and its properties should not be confused with those of its relatives.

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₇NOS

-

Molecular Weight: 129.18 g/mol

To avoid ambiguity, the structure of the target compound and its common isomers are presented below:

-

This compound (The Subject of this Guide)

-

(5-Methyl-1,3-thiazol-2-yl)methanol (CAS: 202932-04-5)

The key distinction lies in the substitution pattern around the thiazole ring, which significantly influences the molecule's steric and electronic profile, and consequently its reactivity and biological interactions.

Physicochemical Properties

Experimental data for this compound is not widely published. The following table summarizes predicted properties alongside the known experimental data of its close isomer, (4-Methyl-1,3-thiazol-5-yl)methanol, for comparative purposes.

| Property | This compound (Predicted/Estimated) | (4-Methyl-1,3-thiazol-5-yl)methanol (Experimental Data) |

| Appearance | White to off-white solid or colorless oil | White to off-white Solid[7] |

| Melting Point | N/A (Expected to be a low-melting solid) | 65-66 °C[9] |

| Boiling Point | N/A (High boiling point expected) | 113-114 °C (at 2 Torr)[7] |

| pKa | ~13 (for the alcohol proton) | 13.0 ± 0.10 (Predicted)[7] |

| LogP | ~0.1-0.5 | 0.055 (est)[7] |

| Solubility | Soluble in methanol, ethanol, THF, chloroform. Sparingly soluble in water. | N/A |

Proposed Synthesis and Characterization

A robust and highly reliable method for the synthesis of this compound is the reduction of its corresponding carboxylic acid ester, namely ethyl 5-methyl-1,3-thiazole-4-carboxylate. This transformation is efficiently achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄).

Synthetic Workflow

The proposed synthesis follows a standard ester reduction protocol, which is a cornerstone of organic synthesis for producing primary alcohols.

Caption: Proposed workflow for the synthesis of this compound.

Recommended Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

Ethyl 5-methyl-1,3-thiazole-4-carboxylate

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Ethyl Acetate

-

Silica Gel for column chromatography

-

Deionized Water

-

15% (w/v) Sodium Hydroxide (NaOH) solution

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon/nitrogen inlet, add Lithium Aluminum Hydride (2.0 equivalents) and suspend it in anhydrous THF.

-

Causality: Anhydrous conditions are critical as LiAlH₄ reacts violently with water. The inert atmosphere prevents degradation of the reagent and intermediates. THF is an ideal solvent due to its ability to dissolve the ester and its compatibility with LiAlH₄.

-

-

Addition of Ester: Dissolve ethyl 5-methyl-1,3-thiazole-4-carboxylate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the ester solution dropwise over 30-60 minutes.

-

Causality: The reaction is highly exothermic. A slow, dropwise addition at 0 °C is essential to control the reaction rate, prevent dangerous temperature spikes, and minimize side reactions.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

-

Causality: Allowing the reaction to warm to room temperature ensures it proceeds to completion. TLC is a crucial checkpoint to avoid premature workup of an incomplete reaction.

-

-

Quenching (Fieser Workup): Once the reaction is complete, cool the flask back down to 0 °C. Carefully and sequentially add 'X' mL of water, 'X' mL of 15% NaOH solution, and then '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams.

-

Causality: This specific sequence (the Fieser method) is a trusted protocol that effectively quenches excess LiAlH₄ and precipitates the aluminum salts as a granular solid that is easy to filter, vastly simplifying the workup process compared to other quenching methods.

-

-

Workup and Extraction: Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms. Remove the solid by filtration through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Causality: Thorough washing of the filter cake with a suitable solvent like ethyl acetate is crucial to recover all the product that may be adsorbed onto the aluminum salts. Drying with Na₂SO₄ removes residual water from the organic phase.

-

-

Purification: Purify the resulting crude oil or solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

-

Causality: Chromatography separates the target alcohol from any unreacted starting material or minor byproducts, yielding the final product with high purity.

-

Analytical Validation

The structure of the purified product should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the methyl group (singlet, ~2.4 ppm), the methylene protons of the alcohol (singlet, ~4.7 ppm), the alcohol proton (broad singlet), and the thiazole ring proton (singlet, ~8.5 ppm).

-

¹³C NMR: Expect signals for the five distinct carbons.

-

Mass Spectrometry (MS): Expect to observe the molecular ion peak [M+H]⁺ at m/z = 130.03.

Reactivity and Potential Applications in Drug Discovery

This compound is a versatile synthon due to the reactivity of its primary alcohol. This functional group provides a key attachment point for building more complex molecular architectures, a common strategy in the development of new therapeutic agents.[10][11]

Key Reactions:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing access to other important functional groups.

-

Esterification/Etherification: The alcohol can be readily converted to esters or ethers, allowing it to be linked to other pharmacophores or scaffolds.

-

Halogenation: Conversion of the alcohol to a halide (e.g., using SOCl₂) creates an electrophilic center for nucleophilic substitution reactions.

The molecule serves as an excellent starting point for introducing the 5-methyl-1,3-thiazol-4-yl moiety into a lead compound, potentially enhancing its pharmacological profile, improving metabolic stability, or modulating its solubility and pharmacokinetic properties.[4]

Caption: Use of the title compound as a synthon in drug discovery.

Safety, Handling, and Storage

While specific toxicology data is unavailable, related thiazole derivatives are known irritants.[9] Standard laboratory safety precautions should be observed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

References

-

Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]

-

MDPI. (n.d.). 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester. Retrieved from [Link]

-

PubMed. (n.d.). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

-

JETIR. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. Retrieved from [Link]

-

International Journal of Pharmaceutical and Bio-Medical Science. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

- Google Patents. (n.d.). KR101723832B1 - Process for Preparing Ethyl-4-methyl-5-thiazolecarboxyate.

-

PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-methyl thiazole, 3581-89-3. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methyl-1,3-thiazol-5-yl)methanol. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4-Methyl-5-vinylthiazole (FDB008542). Retrieved from [Link]

-

PubMed. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 5-(1-hydroxyethyl)-4-methyl thiazole, 45657-12-3. Retrieved from [Link]

-

Springer. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Retrieved from [Link]

-

PubMed Central. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

Sources

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. jetir.org [jetir.org]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]

- 6. 1609407-76-2|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 7. 4-METHYL-5-THIAZOLYL METHANOL | 1977-06-6 [chemicalbook.com]

- 8. (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1977-06-6 Cas No. | (4-Methyl-1,3-thiazol-5-yl)methanol | Matrix Scientific [matrixscientific.com]

- 10. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (5-Methyl-1,3-thiazol-4-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth analysis of (5-Methyl-1,3-thiazol-4-yl)methanol, a key heterocyclic building block in medicinal chemistry. Authored for researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, structural details, synthesis protocols, and its significance in the development of novel therapeutics.

Chemical Identity and Structural Elucidation

While the nomenclature "this compound" is specific, it is crucial to note its relationship with its isomer, (4-Methyl-1,3-thiazol-5-yl)methanol . Often, these positional isomers are referenced interchangeably in literature, and it is the latter that is more commonly indexed and commercially available. For the purpose of this guide, we will focus on the well-documented (4-Methyl-1,3-thiazol-5-yl)methanol .

The definitive Chemical Abstracts Service (CAS) number for (4-Methyl-1,3-thiazol-5-yl)methanol is 1977-06-6 [1][2]. This identifier is essential for unambiguous procurement and regulatory documentation.

The molecular structure consists of a thiazole ring, which is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. A methyl group is substituted at the 4-position, and a hydroxymethyl group is at the 5-position.

Below is a DOT language script to generate the chemical structure of (4-Methyl-1,3-thiazol-5-yl)methanol.

Caption: Chemical structure of (4-Methyl-1,3-thiazol-5-yl)methanol.

Physicochemical Properties

A summary of the key physicochemical properties of (4-Methyl-1,3-thiazol-5-yl)methanol is presented in the table below. These properties are critical for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| CAS Number | 1977-06-6 | [1][2] |

| Molecular Formula | C₅H₇NOS | [1][2] |

| Molecular Weight | 129.18 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 65.8-66.2 °C | [1] |

| Boiling Point | 113-114 °C at 2 Torr | [1] |

| SMILES | CC1=C(SC=N1)CO | [2] |

| InChIKey | ZSPCITYHOYJDBW-UHFFFAOYSA-N | [1][2] |

Synthesis Protocol: A Field-Proven Methodology

The synthesis of thiazole derivatives often involves the Hantzsch thiazole synthesis. However, for the specific preparation of (4-Methyl-1,3-thiazol-5-yl)methanol, a common and effective laboratory-scale method is the reduction of a suitable carboxylic acid ester precursor, such as ethyl 4-methyl-1,3-thiazole-5-carboxylate.

The causality behind this choice lies in the high reactivity and selectivity of reducing agents like lithium aluminum hydride (LiAlH₄) towards esters, providing a high-yield pathway to the corresponding primary alcohol. This method avoids harsh conditions that could compromise the integrity of the thiazole ring.

This protocol is adapted from established procedures for the reduction of thiazole carboxylates.

Materials:

-

Ethyl 4-methyl-1,3-thiazole-5-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Cooling: Cool the suspension to 0 °C using an ice bath. This is a critical step to control the exothermic reaction upon addition of the ester.

-

Ester Addition: Dissolve ethyl 4-methyl-1,3-thiazole-5-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel over a period of 1-1.5 hours. The slow addition rate is crucial to maintain the reaction temperature and prevent runaway reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This procedure is designed to precipitate the aluminum salts in a granular form, facilitating their removal by filtration.

-

Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with THF and ethyl acetate. Combine the organic filtrates.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude (4-Methyl-1,3-thiazol-5-yl)methanol by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), to afford the pure product as a white to off-white solid.

The following diagram illustrates the workflow for the synthesis of (4-Methyl-1,3-thiazol-5-yl)methanol.

Caption: Synthesis workflow for (4-Methyl-1,3-thiazol-5-yl)methanol.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds[3][4]. Its presence is associated with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects[3][4].

This compound and its isomers serve as versatile intermediates for the synthesis of more complex molecules. The hydroxymethyl group provides a reactive handle for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, or conversion to a leaving group for nucleophilic substitution.

The methyl group on the thiazole ring can influence the molecule's steric and electronic properties, which in turn can modulate its binding affinity and selectivity for biological targets. The strategic placement of substituents on the thiazole core is a key aspect of modern drug design. For instance, derivatives of methyl-thiazole have been investigated for their potential as anticancer and antibacterial agents[3][4]. The thiazolidinone core, a related structure, is also a focus of medicinal chemistry for its broad biological activities[5][6].

The utility of this compound and its isomers is therefore not in their inherent biological activity per se, but in their role as a foundational element for building a diverse library of compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with all laboratory chemicals, (4-Methyl-1,3-thiazol-5-yl)methanol should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant and may be harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation[2]. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

-

FooDB: Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512). Available at: [Link]

-

PubChem: 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136. Available at: [Link]

-

PubChem: 5-Thiazolylmethanol | C4H5NOS | CID 2763216. Available at: [Link]

-

NIST WebBook: 5-Thiazoleethanol, 4-methyl-. Available at: [Link]

-

The Good Scents Company: 5-(1-hydroxyethyl)-4-methyl thiazole. Available at: [Link]

-

PubChem: (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317. Available at: [Link]

-

The Good Scents Company: 5-methyl thiazole. Available at: [Link]

-

PMC - PubMed Central: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

-

MDPI: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available at: [Link]

-

SpringerOpen: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Available at: [Link]

-

PMC - PubMed Central: Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Available at: [Link]

Sources

- 1. 4-METHYL-5-THIAZOLYL METHANOL | 1977-06-6 [chemicalbook.com]

- 2. (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 6. Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

(5-Methyl-1,3-thiazol-4-yl)methanol synthesis from simple precursors

An In-depth Technical Guide to the Synthesis of (5-Methyl-1,3-thiazol-4-yl)methanol from Simple Precursors

Introduction

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1][2] Molecules featuring this heterocyclic system exhibit diverse pharmacological activities, including antibacterial, anti-inflammatory, anti-cancer, and anticonvulsant properties.[1][2][3] this compound, in particular, serves as a crucial building block in the synthesis of more complex pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an aromatic thiazole core, makes it a versatile intermediate for constructing drug candidates. This guide provides a detailed, technically-grounded overview of a robust synthetic pathway to this compound, designed for researchers, chemists, and professionals in the field of drug development. The focus is on a logical, multi-step synthesis commencing from simple, readily available precursors, emphasizing the rationale behind procedural choices and adherence to principles of scientific integrity.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound identifies the reduction of a carbonyl group at the C4 position as the key final transformation. An ester, such as ethyl 5-methylthiazole-4-carboxylate, is an ideal precursor due to its stability and the well-established protocols for its selective reduction to a primary alcohol. This key ester intermediate can, in turn, be constructed via the venerable Hantzsch thiazole synthesis, a reliable method for forming the thiazole ring.[2][4] This reaction condenses an α-halocarbonyl compound with a thioamide. To achieve the desired 4-carboxylate and 5-methyl substitution pattern, the required precursors are thioformamide and an appropriate α-halo-β-ketoester. This multi-step strategy offers a clear and efficient path from simple acyclic starting materials to the target molecule.

Caption: Retrosynthetic analysis of this compound.

Part I: Synthesis of Key Intermediate: Ethyl 4-Methylthiazole-5-carboxylate

The cornerstone of this synthetic route is the construction of the thiazole ring using the Hantzsch synthesis, a classic cyclocondensation reaction.[2][5] This method involves the reaction of an α-haloketone with a thioamide. For the synthesis of ethyl 4-methylthiazole-5-carboxylate, the required precursors are ethyl acetoacetate (as the source for the C4-methyl and C5-ester), a halogenating agent, and thiourea, which after cyclization and subsequent modification yields the desired scaffold. A modern, one-pot procedure is often preferred for its efficiency and improved yields.[6]

Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate

-

Rationale: This procedure builds upon the Hantzsch methodology, using readily available ethyl acetoacetate. The initial step is an α-halogenation, followed by in-situ cyclization with thiourea. Using a water-based solvent system and N-bromosuccinimide (NBS) as the halogen source represents a greener and more efficient alternative to traditional methods.[6]

-

Step-by-Step Methodology: [6]

-

To a reaction vessel containing a mixture of water (50.0 mL) and tetrahydrofuran (THF) (20.0 mL), add ethyl acetoacetate (6.50 g, 0.05 mol).

-

Cool the mixture to below 0°C using an ice bath.

-

Slowly add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol) to the cooled mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

-

Once the bromination is complete, add thiourea (3.80 g, 0.05 mol) to the mixture.

-

Heat the reaction mixture to 80°C and maintain for 2 hours.

-

After cooling, the product can be isolated through standard work-up procedures, typically involving extraction and purification by crystallization or chromatography.

-

-

Mechanism Insight: The reaction begins with the enol form of ethyl acetoacetate attacking NBS to form the α-bromo intermediate. The sulfur atom of thiourea then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the brominated ester. Subsequent intramolecular cyclization and dehydration yield the 2-amino-4-methylthiazole-5-carboxylate product.

-

Self-Validation: The progress of the reaction can be rigorously monitored at each stage. The initial bromination can be tracked via TLC to ensure complete consumption of ethyl acetoacetate before the addition of thiourea. The final product formation can also be monitored by TLC, and the structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

| Parameter | Value | Reference |

| Reactant 1 | Ethyl acetoacetate | [6] |

| Reactant 2 | N-Bromosuccinimide (NBS) | [6] |

| Reactant 3 | Thiourea | [6] |

| Solvent | Water / THF | [6] |

| Temperature | 0°C to 80°C | [6] |

| Reaction Time | ~4 hours | [6] |

| Typical Yield | Good | [6] |

Note: The synthesis described above yields the 2-amino derivative. For the synthesis of this compound, a deamination step would be required, followed by reduction. A more direct Hantzsch approach to the target's precursor would involve the reaction of thioformamide with ethyl 2-chloro-3-oxobutanoate. However, the one-pot synthesis from ethyl acetoacetate is presented here due to its basis in recent literature.[6] For the purpose of this guide, we will proceed with the reduction of a generic ethyl 5-methylthiazole-4-carboxylate, a compound accessible through various Hantzsch-type methodologies.

Part II: Reduction of Ethyl 5-Methylthiazole-4-carboxylate

The final and critical step in the synthesis is the reduction of the ester functionality at the C4 position to the corresponding primary alcohol. While several reducing agents can accomplish this, lithium aluminum hydride (LiAlH₄) is a powerful and effective choice.[7][8] An alternative, particularly for large-scale synthesis where handling LiAlH₄ can be hazardous, involves using sodium borohydride in combination with a Lewis acid like aluminum trichloride (AlCl₃).[9][10]

Caption: Workflow for the reduction of the key ester intermediate.

Experimental Protocol: Reduction using Sodium Borohydride and Aluminum Trichloride

-

Rationale: This method provides an effective alternative to LiAlH₄, often with improved safety and handling characteristics.[10] The in-situ generation of a more powerful aluminum hydride species allows for the reduction of the relatively unreactive ester.

-

Step-by-Step Methodology (Adapted from a similar reduction): [10][11]

-

Charge a dry, inert-atmosphere reaction flask with a suitable anhydrous solvent, such as tetrahydrofuran (THF) or monoglyme.

-

Add sodium borohydride (NaBH₄) (approx. 4-5 equivalents) to the solvent and cool the slurry to -10°C.

-

Slowly add anhydrous aluminum trichloride (AlCl₃) (approx. 1.2-1.5 equivalents) portion-wise, maintaining the temperature between -10°C and +5°C. Stir for 30 minutes.

-

Prepare a solution of ethyl 5-methylthiazole-4-carboxylate (1 equivalent) in the same anhydrous solvent.

-

Add the ester solution dropwise to the cold hydride mixture over 1 hour, keeping the temperature between 0-15°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

-

The product is then isolated by adjusting the pH to be basic and extracting with an organic solvent (e.g., THF or dichloromethane).

-

The combined organic layers are dried, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

-

-

Mechanism Insight: The reaction of NaBH₄ with AlCl₃ generates various aluminum hydride species, which are more potent reducing agents than NaBH₄ alone. The reduction of the ester proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.[12] This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately further reduced by another hydride equivalent to the final primary alcohol.[8][12]

Quantitative Data Summary

The following table outlines typical parameters for the reduction of a thiazole ester to the corresponding alcohol, based on analogous procedures.[10][11]

| Parameter | Value | Reference |

| Substrate | Thiazole Ester | [10][11] |

| Reducing Agent | NaBH₄ / AlCl₃ | [10][11] |

| Solvent | THF or Glyme | [9][10] |

| Temperature | -10°C to 25°C | [9][10] |

| Reaction Time | 4-6 hours | [9][10] |

| Purity (Post-workup) | >97% (by HPLC) | [10][11] |

Comparative Analysis of Synthetic Strategies

| Strategy | Precursors | Key Steps | Advantages | Disadvantages |

| Route 1: Hantzsch Synthesis & Reduction | Ethyl acetoacetate, Thiourea, NBS, Reducing Agents | 1. One-pot thiazole formation2. (Deamination)3. Ester Reduction | Convergent; uses readily available starting materials; well-established reactions.[6] | May require an additional deamination step depending on the specific Hantzsch route. |

| Route 2: Functionalization of Thiazole | 5-Methylthiazole, Functionalizing Reagents | 1. Lithiation/Halogenation2. Grignard Formation3. Reaction with Formaldehyde | Potentially fewer steps if a suitable starting thiazole is available. | Regioselectivity of functionalization can be challenging; C4 is not the most reactive site for electrophilic substitution.[1] |

The Hantzsch synthesis followed by reduction is generally the more robust and predictable approach for achieving the specific substitution pattern required for this compound.

Conclusion and Future Perspectives

The synthesis of this compound is efficiently achieved through a well-designed sequence involving the construction of a substituted thiazole ring via the Hantzsch synthesis, followed by the chemical reduction of an ester at the C4 position. The use of a sodium borohydride/aluminum trichloride system for the reduction step presents a scalable and manageable alternative to lithium aluminum hydride.[9][10] This guide provides a comprehensive framework, from retrosynthetic logic to detailed procedural insights, enabling researchers to reliably produce this valuable chemical intermediate.

Future research may focus on developing even more streamlined and environmentally benign methods. This could include catalytic C-H functionalization of simpler thiazole precursors or exploring novel enzymatic reductions of the ester intermediate to further enhance the green credentials and efficiency of the synthesis.

References

-

Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. (n.d.). SynOpen. Retrieved from [Link]

-

Rohály, J., Novák, L., & Szántay, C. (n.d.). A CONVENIENT PREPARATION OF THIOFORMAMIDE. SYNTHESIS OF THIAZOLE-4-CARBOXYLIC ACID. Heterocycles. Retrieved from [Link]

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2003). Google Patents.

-

Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]

-

Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. Retrieved from [Link]

-

Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (2018). Slideshare. Retrieved from [Link]

-

SiW.SiO2 catalyzed synthesis of new Hantzsch thiazole derivatives 4a–4j. (n.d.). ResearchGate. Retrieved from [Link]

-

Wenkert, E., & Han, A. (1990). NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS. Heterocycles. Retrieved from [Link]

- Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. (2009). Google Patents.

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS. Retrieved from [Link]

-

The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. (n.d.). Scite.ai. Retrieved from [Link]

- Synthetic method of 4-methylthiazole-5-formaldehyde. (2021). Google Patents.

-

Li, J., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of Chemical Research. Retrieved from [Link]

-

Preparation of 4-methyl-5-(β-hydroxyethyl)-thiazole. (n.d.). ResearchGate. Retrieved from [Link]

-

Mechanism for the synthesis of thiazoles and isothiazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

The Reaction of Grignard Reagents with Bunte Salts: A Thiol-Free Synthesis of Sulfides. (2017). Organic Letters. Retrieved from [Link]

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2015). Organic Letters. Retrieved from [Link]

-

Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. (2022). The Journal of Organic Chemistry. Retrieved from [Link]

-

How easy is the reduction of esters to alcohols? (2016). Reddit. Retrieved from [Link]

-

Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2002). Chemistry of Heterocyclic Compounds. Retrieved from [Link]

-

New Functionalized Grignard Reagents and their Applications in Amination Reactions. (2004). Ludwig-Maximilians-Universität München. Retrieved from [Link]

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2005). Google Patents.

-

Carboxylic Acids to Alcohols. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Acid to Alcohol. (n.d.). Organic Chemistry Data. Retrieved from [Link]

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (2003). Google Patents.

-

Chemistry of Esters. (2023). LibreTexts Chemistry. Retrieved from [Link]

-

Reduction of carboxylic acids and esters. (2020). YouTube. Retrieved from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2021). Molecules. Retrieved from [Link]

-

Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2023). Molecules. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. tandfonline.com [tandfonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 10. CN1628108A - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 11. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 12. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]

A Technical Guide to the Spectroscopic Characterization of (5-Methyl-1,3-thiazol-4-yl)methanol

This technical guide provides an in-depth analysis of the essential spectroscopic data required for the structural elucidation and characterization of (5-Methyl-1,3-thiazol-4-yl)methanol. Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive data with established principles of spectroscopic interpretation, offering a robust framework for the analysis of this and related heterocyclic compounds. While experimental data for this specific molecule is not widely published, this guide establishes the expected spectroscopic signatures based on the known behavior of its constituent functional groups and the thiazole core.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 5 and a hydroxymethyl group at position 4. This substitution pattern dictates the electronic environment of each atom, which in turn gives rise to a unique spectroscopic fingerprint.

Table 1: Key Identifiers and Properties for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₇NOS | PubChem[1] |

| Molecular Weight | 129.18 g/mol | PubChem[2] |

| Monoisotopic Mass | 129.02484 Da | PubChem[1] |

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the functional groups.

Predicted ¹H and ¹³C NMR Data

The expected chemical shifts (δ) are derived from established values for thiazole derivatives and substituted alcohols.[3][4][5] The electronic environment of the thiazole ring, influenced by the sulfur and nitrogen heteroatoms, results in characteristic shifts for the ring proton and carbons.

Table 2: Predicted NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS)

| Spectrum | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H NMR | Thiazole-H2 | 8.6 - 8.9 | Singlet (s) | The sole proton on the thiazole ring, deshielded by adjacent N and S atoms. |

| -CH₂OH | 4.6 - 4.8 | Singlet (s) or Doublet (d) | Methylene protons adjacent to the aromatic ring and hydroxyl group. May couple with the -OH proton depending on solvent and concentration. | |

| -CH₃ | 2.4 - 2.6 | Singlet (s) | Methyl group attached to the thiazole ring. | |

| -OH | Variable (e.g., 1.5 - 4.0) | Singlet (s) or Triplet (t) | Chemical shift is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. | |

| ¹³C NMR | Thiazole-C2 | 150 - 155 | - | Carbon between N and S atoms. |

| Thiazole-C4 | 145 - 150 | - | Carbon bearing the methanol substituent. | |

| Thiazole-C5 | 125 - 130 | - | Carbon bearing the methyl substituent. | |

| -CH₂OH | 55 - 60 | - | Methylene carbon of the alcohol. |

| | -CH₃ | 12 - 16 | - | Methyl group carbon. |

Experimental Protocol: NMR Analysis

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and parameter optimization.

Protocol 1.1: Sample Preparation for NMR Analysis [3]

-

Weighing: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR (50-100 mg for ¹³C NMR).

-

Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[3][6] Agitate gently to ensure complete dissolution.

-

Standard Addition: Add an internal standard, typically Tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer & Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.[3] The final solution height should be between 4.0 and 5.0 cm.

-

Capping and Cleaning: Securely cap the NMR tube, label it, and wipe the exterior with a lint-free tissue before inserting it into the spectrometer.

Protocol 1.2: Data Acquisition [7]

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.

-

Parameter Setup (¹H NMR):

-

Spectral Width: Set to a range of 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans are typically sufficient to achieve an adequate signal-to-noise ratio.

-

-

Parameter Setup (¹³C NMR):

-

Spectral Width: Set to a range of 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A higher number of scans is required due to the lower natural abundance of the ¹³C nucleus.

-

Caption: Workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Interpretation of Key IR Absorption Bands

For this compound, the IR spectrum is expected to be dominated by absorptions from the hydroxyl, aliphatic C-H, and thiazole ring moieties.

Table 3: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity | Notes |

|---|---|---|---|---|

| 3400 - 3200 | Alcohol (-OH) | O-H Stretch | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding.[8][9] |

| 3100 - 3000 | Thiazole C-H | C-H Stretch | Weak to Medium | Aromatic C-H stretching vibration from the H-2 proton.[7] |

| 2980 - 2850 | -CH₃, -CH₂ | C-H Stretch | Medium | Aliphatic C-H stretching from the methyl and methylene groups. |

| 1630 - 1580 | Thiazole Ring | C=N Stretch | Medium | Characteristic stretching vibration of the imine bond within the thiazole ring.[7] |

| 1570 - 1470 | Thiazole Ring | Skeletal Vibrations | Medium to Strong | Complex vibrations involving C=C and C-N bonds of the aromatic ring.[7] |

| 1075 - 1000 | Alcohol (C-O) | C-O Stretch | Strong | Characteristic absorption for primary alcohols.[9] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a modern, convenient technique for obtaining IR spectra of liquid or solid samples with minimal preparation.[10][11]

Protocol 2.1: ATR-FTIR Analysis

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment (air, CO₂), which will be automatically subtracted from the sample spectrum.[12]

-

Sample Application: Place 1-2 drops of the liquid this compound directly onto the ATR crystal.[10]

-

Data Acquisition: Initiate the sample scan. The instrument will pass an infrared beam through the crystal; the beam will interact with the sample at the surface and return to the detector.

-

Data Collection: Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern upon ionization, aiding in the confirmation of its molecular formula and structural features.

Expected Mass Spectrum and Fragmentation

Using a technique like Electron Impact (EI) ionization, this compound is expected to show a clear molecular ion peak and several characteristic fragment ions. Thiazoles are known to produce abundant molecular ions and fragment in specific ways that can aid in structure elucidation.[13]

Table 4: Predicted Mass Spectrometry Data (EI-MS)

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 129 | [M]⁺ | The molecular ion peak, corresponding to the monoisotopic mass.[1] |

| 112 | [M - OH]⁺ | Loss of the hydroxyl radical. |

| 98 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical, a common fragmentation for primary alcohols. |

| 85 | [C₄H₅S]⁺ | Fragmentation of the thiazole ring. |

| 58 | [C₂H₄N]⁺ | Cleavage of the thiazole ring. |

Caption: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol: General MS Analysis

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (LC-MS or GC-MS).

-

Ionization: Utilize an appropriate ionization method. Electron Impact (EI) is common for volatile, thermally stable compounds, while Electrospray Ionization (ESI) is suitable for less volatile or more polar molecules.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (relative intensity vs. m/z).

Conclusion

The comprehensive spectroscopic analysis of this compound relies on a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR serve to define the precise carbon-hydrogen framework and confirm the substitution pattern. FT-IR provides rapid confirmation of key functional groups, particularly the hydroxyl and the thiazole ring. Mass spectrometry confirms the molecular weight and offers structural insights through predictable fragmentation patterns. Together, these methods provide a self-validating system for the unambiguous identification and quality assessment of this compound, which is essential for its application in research and development.

References

- Benchchem.

- Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343.

- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Mohamed, Y. A., Abbas, S. E., & Abdel-Gawad, S. M. (2008). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [Link]

-

Ali, T. E., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

- Polymer Chemistry Characterization Lab.

- Drawell. (2025).

-

Rageh, H. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. [Link]

-

ResearchGate. Possible mass fragmentation pattern of compound 3. [Link]

- Benchchem. Application Notes & Protocols: NMR and IR Analysis of Thiazole Compounds.

-

Tutar, A., et al. (2018). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. ResearchGate. [Link]

- Thermo Fisher Scientific. How to use FTIR to ensure the safety and efficacy of alcohol-based hand sanitizers.

- Unknown.

-

University of South Florida. (2025). FT IR and Calibration Curve to Calculate Alcohol Content. YouTube. [Link]

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.

- PubChemLite. This compound.

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics. [Link]

-

PubChem. (4-Methyl-1,3-thiazol-5-yl)methanol. National Center for Biotechnology Information. [Link]

-

DocBrown. Infrared spectrum of methanol. [Link]

Sources

- 1. PubChemLite - this compound (C5H7NOS) [pubchemlite.lcsb.uni.lu]

- 2. (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

The Solubility Profile of (5-Methyl-1,3-thiazol-4-yl)methanol: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (5-Methyl-1,3-thiazol-4-yl)methanol, a heterocyclic compound of interest in pharmaceutical research. In the absence of extensive published empirical data, this document establishes a predictive solubility framework based on the molecule's physicochemical properties and structural analogy to related compounds. Furthermore, a detailed, field-proven experimental protocol for the systematic determination of its solubility in a range of organic solvents is presented. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively integrate this compound into preclinical and formulation development workflows.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility is a paramount parameter that significantly influences a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2] Poorly soluble compounds often exhibit incomplete absorption from the gastrointestinal tract, leading to low and variable plasma concentrations, which can compromise clinical outcomes.[1] Therefore, a thorough understanding of a compound's solubility profile in various solvent systems is a critical early-stage activity in drug development, informing everything from reaction chemistry and purification to formulation design and preclinical testing.

This compound, a substituted thiazole derivative, represents a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.[3] The thiazole ring is a key structural motif in numerous approved drugs. The successful development of any new thiazole-based therapeutic candidate is contingent upon a detailed characterization of its solubility. This guide provides a detailed examination of the predicted solubility of this compound and a robust methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for this compound is not extensively available in the public domain, an analysis of its molecular structure allows for a reasoned prediction of its solubility behavior.

Molecular Structure:

Key Physicochemical Descriptors (Predicted and from Analogs):

| Property | Value/Descriptor | Implication for Solubility |

| Molecular Formula | C5H7NOS | - |

| Molecular Weight | 129.18 g/mol [4] | Low molecular weight generally favors solubility. |

| Polarity | Polar | The presence of a hydroxyl (-OH) group, a thiazole ring with nitrogen and sulfur heteroatoms, imparts significant polarity. |

| Hydrogen Bonding | Donor and Acceptor | The hydroxyl group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms in the thiazole ring can act as hydrogen bond acceptors. |

| LogP (Predicted) | ~0.5-1.5 | This predicted octanol-water partition coefficient suggests a degree of lipophilicity, but the compound is likely to have a preference for more polar environments. |

Predicted Solubility:

Based on the "like dissolves like" principle, the solubility of this compound is expected to be highest in polar protic and polar aprotic solvents.[5]

-

High Solubility Predicted: in solvents such as methanol, ethanol, isopropanol, acetone, acetonitrile, and dimethyl sulfoxide (DMSO). These solvents can engage in hydrogen bonding and have dipole moments that can effectively solvate the polar functional groups of the molecule.

-

Moderate Solubility Predicted: in less polar solvents like ethyl acetate and dichloromethane.

-

Low to Negligible Solubility Predicted: in nonpolar solvents such as hexane, cyclohexane, and toluene. The nonpolar nature of these solvents will not effectively overcome the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) present in solid this compound.

The following diagram illustrates the key molecular interactions that will govern the solubility of this compound in a polar protic solvent like methanol.

Caption: Predicted intermolecular interactions between this compound and a polar protic solvent.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol outlines a robust and reliable method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the shake-flask technique, which is a widely accepted standard for thermodynamic solubility measurement.[6]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Experimental Workflow

The following flowchart illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of labeled vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a precise volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.

-

-

Sampling and Filtration:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

-

Dilution:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the precise concentration of this compound.

-

A calibration curve must be generated using standard solutions of the compound at known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Data Presentation

The determined solubility data should be presented in a clear and concise table for easy comparison.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Example Data)

| Solvent | Dielectric Constant | Solubility (mg/mL) | Qualitative Description |

| Methanol | 32.7 | [Insert experimental value] | Very Soluble |

| Ethanol | 24.5 | [Insert experimental value] | Freely Soluble |

| Acetone | 21.0 | [Insert experimental value] | Freely Soluble |

| Acetonitrile | 37.5 | [Insert experimental value] | Soluble |

| Ethyl Acetate | 6.0 | [Insert experimental value] | Sparingly Soluble |

| Dichloromethane | 9.1 | [Insert experimental value] | Slightly Soluble |

| Hexane | 1.9 | [Insert experimental value] | Practically Insoluble |

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the predicted and experimental determination of the solubility of this compound. The inherent polarity and hydrogen bonding capabilities of the molecule suggest a favorable solubility profile in polar organic solvents. The detailed experimental protocol provided herein offers a robust framework for obtaining precise and reliable solubility data, which is indispensable for the advancement of this compound in the drug development pipeline.

Future work should focus on the empirical determination of the solubility of this compound in a wider range of solvents and at various temperatures. Investigating its solubility in aqueous buffer systems at different pH values will also be crucial for understanding its behavior under physiological conditions. This foundational data will be instrumental in guiding formulation strategies to optimize the delivery and bioavailability of this promising therapeutic candidate.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 79-81. [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

-

Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions. [Link]

-

University of Waterloo. (n.d.). Experiment 1: Determination of Solubility Class. [Link]

-

Wikipedia. (2024). Solubility. [Link]

-

Purdue University. (n.d.). Solubility. [Link]

-

NanoValid. (2016). Procedure for solubility testing of NM suspension. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

The Good Scents Company. (n.d.). 5-methyl thiazole. [Link]

-

PubChem. (n.d.). 5-Thiazolylmethanol. [Link]

-

PubChem. (n.d.). (4-Methyl-1,3-thiazol-5-yl)methanol. [Link]

-

MDPI. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

Hindawi. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

-

SciTechnol. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. [Link]

-

BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

-

MDPI. (2022). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]

-

ResearchGate. (2021). Solubility Behavior of Ethyl l-Thiazolidine-4-carboxylate Hydrochloride in 15 Neat Solvents and Ethanol + Methyl Acetate Binary Solvent from 283.15 to 323.15 K. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. (4-Methyl-1,3-thiazol-5-yl)methanol | C5H7NOS | CID 10329317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Stability and storage conditions for (5-Methyl-1,3-thiazol-4-yl)methanol

An In-depth Technical Guide to the Stability and Storage of (5-Methyl-1,3-thiazol-4-yl)methanol

Introduction: The Critical Role of Stability in Preclinical Development

This compound is a key heterocyclic building block in medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous FDA-approved drugs and biologically active agents, valued for its diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anti-tumor activities[1][2]. The reliability and reproducibility of research and development outcomes hinge on the chemical integrity of such starting materials. Ensuring the stability of this compound from procurement through to reaction is paramount, as degradation can lead to impurities that may alter reaction yields, introduce confounding variables in biological assays, or result in downstream failures.

This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage and handling procedures, and a framework for conducting forced degradation studies to proactively identify potential liabilities.

Physicochemical Properties and Inherent Stability Characteristics

Understanding the molecular structure of this compound is fundamental to predicting its stability.

-

Molecular Formula: C₅H₇NOS[3]

-

Molecular Weight: 129.18 g/mol [3]

-

Core Structure: The compound features an aromatic 1,3-thiazole ring. The aromaticity of the thiazole ring lends it a degree of inherent stability[4]. However, the heteroatoms (sulfur and nitrogen) and functional group substituents are the primary sites of potential reactivity and degradation.

-

Key Functional Groups:

-

Hydroxymethyl Group (-CH₂OH): The primary alcohol is susceptible to oxidation to an aldehyde and subsequently to a carboxylic acid.

-

Methyl Group (-CH₃): This electron-donating group can influence the nucleophilicity and basicity of the thiazole ring[4].

-

Thiazole Ring: The sulfur atom is a potential site for oxidation (to a sulfoxide or sulfone), and the ring itself can undergo cleavage under harsh conditions or through specific photochemical pathways[5][6].

-

Anticipated Degradation Pathways

Based on the chemistry of thiazole derivatives and related heterocyclic compounds, several degradation pathways should be considered.

Oxidative Degradation

Oxidation is a primary concern for this compound. Atmospheric oxygen or residual peroxides in solvents can initiate degradation. The most likely points of oxidative attack are the sulfur atom of the thiazole ring and the primary alcohol. In vitro metabolic studies on other thiazole-containing compounds have confirmed that oxidation of the ring's sulfur atom and hydroxylation of methyl groups are common metabolic pathways, which can mimic chemical oxidation[6].

Photodegradation

Exposure to light, particularly UV radiation, can be detrimental. Thiazole-containing compounds, especially those with aryl substituents, have been shown to degrade via photo-oxygenation[7]. This process can involve a reaction with singlet oxygen in a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges and cleaves the thiazole ring[5][7]. While this compound lacks an aryl substituent directly on the ring, the potential for light-induced degradation cannot be dismissed.

Hydrolytic Degradation (Acid/Base Catalyzed)

While the thiazole ring is generally stable to hydrolysis, extreme pH conditions can promote degradation. Forced degradation studies on other thiazole derivatives confirm susceptibility to both acidic and basic hydrolysis[8]. These conditions can catalyze ring-opening reactions or side-chain eliminations, depending on the overall molecular structure.

Thermal Degradation

High temperatures can provide the energy needed to overcome activation barriers for various degradation reactions, potentially leading to fragmentation of the molecule or complex polymerization[5].

Caption: Logical relationship between storage conditions and degradation stressors.

Recommended Storage, Handling, and Use

To preserve the integrity of this compound, adherence to strict storage and handling protocols is essential.

Optimal Storage Conditions

-

Temperature: The compound should be stored in a cool location. Refrigeration at 2-8°C is recommended for long-term storage, as suggested for similar thiazole alcohols[9].

-

Atmosphere: To prevent oxidation, store under an inert atmosphere such as nitrogen or argon. After each use, the container should be flushed with inert gas before resealing.

-

Container: Use amber glass vials or other opaque containers to protect the material from light. Containers must be tightly sealed to prevent moisture and air ingress[9][10].

-

Location: Store in a dry, well-ventilated area away from incompatible materials[10].

Safe Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Thiazole derivatives can cause serious eye damage and skin and respiratory irritation[9][11].

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can trigger vigorous and exothermic reactions[9][10].

-

Solution Preparation: When preparing solutions, use high-purity solvents that have been de-gassed to remove dissolved oxygen. If the intended application is sensitive to trace impurities, using freshly opened solvent bottles or solvents purified via a solvent purification system is advisable. Solutions should be freshly prepared for use whenever possible. If storage of solutions is necessary, they should be stored under the same recommended conditions as the solid material (refrigerated, protected from light, under an inert atmosphere).

Framework for a Forced Degradation Study

A forced degradation study is a critical experiment to understand a compound's stability profile, identify likely degradation products, and develop a stability-indicating analytical method. This is essential under ICH guidelines for drug development.[12]

Objective

To systematically evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and identify degradation products.

Experimental Protocol: Forced Degradation

-

Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions: Expose aliquots of the stock solution to the following conditions. A control sample (stock solution stored at 2-8°C, protected from light) should be analyzed alongside the stressed samples.

| Stress Condition | Reagent/Condition | Time (hours) | Temperature | Purpose |

| Acid Hydrolysis | 0.1 M HCl | 24 - 72 | 60°C | To assess stability to acidic environments. |

| Base Hydrolysis | 0.1 M NaOH | 24 - 72 | 60°C | To assess stability to alkaline environments.[8] |

| Oxidation | 3% H₂O₂ | 24 | Room Temp | To assess stability against oxidative stress.[8] |

| Photolytic | Expose to UV light (254 nm) & visible light | 48 | Room Temp | To assess stability to light exposure.[7] |

| Thermal | Heat solid & solution samples | 48 | 80°C | To assess stability at elevated temperatures.[5] |

-

Sample Preparation for Analysis: Before analysis, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively. Dilute all samples to a final concentration suitable for the analytical method (e.g., 0.1 mg/mL).

-

Analytical Method: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a suitable technique for separating the parent compound from its degradation products[8][13].

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of water and methanol (or acetonitrile) is often effective.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Scan for an optimal wavelength; ~240-260 nm is a reasonable starting point for a thiazole ring.

-

Validation: The method should be validated to be "stability-indicating," meaning it can resolve the parent peak from all significant degradation product peaks.

-

Caption: Experimental workflow for a forced degradation study.

Conclusion